molecular formula C10H13LiS B14431917 lithium;tert-butylsulfanylbenzene CAS No. 82243-21-8

lithium;tert-butylsulfanylbenzene

Cat. No.: B14431917
CAS No.: 82243-21-8
M. Wt: 172.2 g/mol
InChI Key: MZQOJQBRYKMPKG-UHFFFAOYSA-N
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Description

Lithium;tert-butylsulfanylbenzene is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a tert-butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;tert-butylsulfanylbenzene typically involves the reaction of tert-butylsulfanylbenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;tert-butylsulfanylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the cleavage of the sulfur-lithium bond.

    Coupling Reactions: The compound can participate in coupling reactions, such as the formation of carbon-carbon bonds through cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens (for substitution reactions), oxidizing agents (e.g., hydrogen peroxide for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Lithium;tert-butylsulfanylbenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Medicinal Chemistry: Researchers explore its potential in the synthesis of pharmaceutical compounds and drug development.

    Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to lithium;tert-butylsulfanylbenzene include:

    Lithium;tert-butylbenzene: Lacks the sulfanyl group, leading to different reactivity.

    Lithium;phenylsulfanylbenzene: Contains a phenyl group instead of a tert-butyl group, affecting its steric and electronic properties.

    Lithium;tert-butylthiophenol: Features a thiophenol group, which can undergo different types of reactions compared to the sulfanyl group.

Uniqueness

This compound is unique due to the presence of both the lithium atom and the tert-butylsulfanyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical applications.

Properties

82243-21-8

Molecular Formula

C10H13LiS

Molecular Weight

172.2 g/mol

IUPAC Name

lithium;tert-butylsulfanylbenzene

InChI

InChI=1S/C10H13S.Li/c1-10(2,3)11-9-7-5-4-6-8-9;/h4-7H,1-3H3;/q-1;+1

InChI Key

MZQOJQBRYKMPKG-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)SC1=CC=CC=[C-]1

Origin of Product

United States

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